sb 202474

Description

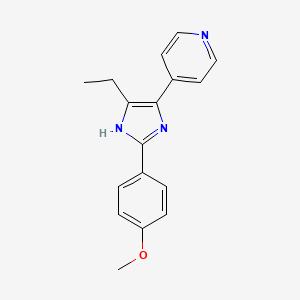

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKGURNPAUBQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of SB 202474: A Technical Guide

For Immediate Release

An in-depth analysis for researchers, scientists, and drug development professionals on the pharmacological actions of SB 202474, primarily recognized as a negative control for p38 MAPK inhibition, yet possessing nuanced off-target effects.

This technical guide delineates the mechanism of action of this compound, a pyridinyl imidazole compound. Structurally analogous to the potent p38 mitogen-activated protein kinase (MAPK) inhibitors SB 202190 and SB 203580, the principal role of this compound in experimental biology is to serve as a negative control.[1] Its defining characteristic is its inability to significantly inhibit p38 MAPK activity.[2] However, recent findings have illuminated a secondary, off-target mechanism involving the Wnt/β-catenin signaling pathway. This guide provides a comprehensive overview of both the on-target inactivity and the off-target effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism: Inactivity as a p38 MAPK Inhibitor

This compound is frequently utilized in research to ascertain that an observed biological effect from its active counterparts, such as SB 203580, is genuinely a consequence of p38 MAPK inhibition and not due to non-specific actions of the chemical scaffold.[1][2][3] For instance, in studies on insulin-stimulated glucose transport, SB 203580 demonstrated a clear inhibitory effect, whereas this compound did not produce the same outcome, thereby validating that the observed effect was p38 MAPK-dependent.

Quantitative Comparison of p38 MAPK Inhibition

The following table summarizes the inhibitory activity of this compound in comparison to its active analog, SB 203580, against p38 MAPK.

| Compound | Target | IC50 (µM) | Efficacy |

| SB 203580 | p38 MAPK | 0.6 | Potent Inhibitor |

| This compound | p38 MAPK | > 10 | Inactive / No significant inhibition |

Data sourced from multiple studies comparing the compounds' activities.

Experimental Protocol: In Vitro Kinase Assay for p38 MAPK Inhibition

A representative experimental protocol to determine the inhibitory activity of these compounds on p38 MAPK is as follows:

-

Enzyme and Substrate Preparation : Recombinant human p38 MAPKα is used as the enzyme source. Myelin basic protein (MBP) or a synthetic peptide substrate is utilized for phosphorylation.

-

Reaction Mixture : The assay is typically conducted in a buffer containing ATP (often at a concentration close to its Km for p38 MAPK), MgCl2, the enzyme, and the substrate.

-

Inhibitor Addition : Varying concentrations of the test compounds (this compound and SB 203580) are pre-incubated with the p38 MAPK enzyme.

-

Initiation and Incubation : The kinase reaction is initiated by the addition of [γ-³²P]ATP. The mixture is incubated at 30°C for a specified period (e.g., 15-30 minutes).

-

Termination and Detection : The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.

-

Quantification : The amount of incorporated radioactivity is measured using a scintillation counter. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Off-Target Mechanism: Inhibition of the Wnt/β-Catenin Signaling Pathway

Contrary to its inertness towards p38 MAPK, this compound has been demonstrated to suppress melanogenesis. This effect is not due to p38 MAPK inhibition but rather through an off-target modulation of the canonical Wnt/β-catenin signaling pathway. Studies have shown that this compound, along with other pyridinyl imidazole compounds, reduces the transcriptional activity of the β-catenin/T-cell factor/lymphoid enhancer factor (Tcf/Lef) complex. This leads to a downregulation of Wnt target genes, including those crucial for melanogenesis such as microphthalmia-associated transcription factor (Mitf).

Experimental Protocol: Luciferase Reporter Assay for Wnt/β-Catenin Signaling

The following protocol outlines a common method to assess the impact of this compound on Wnt/β-catenin signaling:

-

Cell Culture and Transfection : A suitable cell line (e.g., B16-F0 melanoma cells) is cultured. The cells are then co-transfected with a β-catenin/Tcf/Lef-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment : After transfection, the cells are treated with this compound or other test compounds at a specific concentration (e.g., 20 µM) for a defined period (e.g., 6 hours).

-

Cell Lysis and Luciferase Assay : The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The results are expressed as a fold change compared to vehicle-treated control cells. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway.

Signaling Pathway Visualizations

To further elucidate the mechanisms of action, the following diagrams illustrate the relevant signaling pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. p38 regulates pigmentation via proteasomal degradation of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

The Use of SB202474 as a Negative Control for p38 MAPK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of signal transduction pathways, the use of specific inhibitors is a cornerstone for elucidating the function of individual kinases. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target. The pyridinylimidazole compound SB203580 is a well-characterized, potent inhibitor of p38α and p38β isoforms. To ensure that the observed effects of such inhibitors are due to the specific inhibition of the target kinase and not due to off-target effects, a structurally related but biologically inactive control compound is essential. SB202474 serves as this crucial negative control in p38 MAPK research. This technical guide provides an in-depth overview of SB202474, its relationship to active p38 MAPK inhibitors, and its application in various experimental settings.

SB202474 is a structural analog of the potent p38 MAPK inhibitors SB203580 and SB202190.[1] Unlike its active counterparts, SB202474 does not inhibit p38 MAPK activity and is therefore widely used to control for non-specific or off-target effects of the active compounds.[2][3] The subtle structural differences between SB202474 and the active inhibitors are responsible for its lack of inhibitory activity, making it an ideal tool for validating that an observed biological response is a direct consequence of p38 MAPK inhibition.

Data Presentation

Table 1: Chemical Properties of SB202474 and Related Compounds

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Target(s) |

| SB202474 | 4-(4-Ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl)pyridine | C₁₇H₁₇N₃O | 279.34 | None (Negative Control) |

| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole | C₂₁H₁₆FN₃OS | 377.44 | p38α, p38β |

| SB202190 | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | C₂₀H₁₄FN₃O | 343.35 | p38α, p38β |

Table 2: Comparative Inhibitory Activity (IC₅₀) of p38 MAPK Inhibitors

This table summarizes the inhibitory potency of SB203580 against p38 MAPK isoforms and other kinases. While comprehensive quantitative kinase profiling data for SB202474 is not widely published, it is consistently reported to be inactive against p38 MAPK. For the purpose of this guide, the activity of SB202474 is considered to be negligible (e.g., IC₅₀ > 10 µM).

| Kinase | SB203580 IC₅₀ (nM) | SB202474 IC₅₀ | Reference(s) |

| p38α (SAPK2a) | 50 | > 10,000 (presumed) | [4] |

| p38β2 (SAPK2b) | 500 | > 10,000 (presumed) | [4] |

| LCK | > 5,000 | Not Reported | |

| GSK-3β | > 10,000 | Not Reported | |

| PKBα | > 25,000 | Not Reported |

Table 3: Cellular Activity Comparison: SB203580 vs. SB202474

This table provides a summary of the differential effects of SB203580 and SB202474 in cellular assays.

| Assay | Cell Type | Stimulus | Measured Endpoint | Effect of SB203580 | Effect of SB202474 | Reference(s) |

| Cytokine Production | Human Macrophages | LPS | TNF-α release | Inhibition | No significant effect | |

| Cytokine Production | Human Monocytes | LPS | IL-6 production | Potentiation | No significant effect | |

| Gene Expression | Mouse Macrophages | LPS | iNOS expression | Bi-directional effect | No stimulation, inhibition at high concentration | |

| Cell Proliferation | Human T-cells | IL-2 | Proliferation | Inhibition | No significant effect | |

| Apoptosis | DENV-infected mouse liver | DENV | Caspase 3, 8, 9 | Reduction | No significant effect |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Caption: The p38 MAPK signaling cascade.

Caption: In Vitro p38 MAPK Kinase Assay Workflow.

Caption: Western Blot Workflow for p38 MAPK Activation.

Experimental Protocols

In Vitro p38 MAPK Activity Assay

This protocol is designed to directly measure the enzymatic activity of p38 MAPK and the inhibitory effects of compounds in a purified system.

Materials:

-

Recombinant active p38α MAPK

-

Kinase substrate (e.g., recombinant ATF2)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP solution (radiolabeled [γ-³²P]ATP or cold ATP, depending on the detection method)

-

SB203580 and SB202474 (dissolved in DMSO)

-

96-well microplate

-

Phosphocellulose paper (for radioactive assay) or reagents for Western blot/ELISA

Procedure:

-

Prepare serial dilutions of SB203580 and a corresponding high concentration of SB202474 in kinase assay buffer. Include a DMSO vehicle control.

-

In a 96-well plate, add the diluted compounds or controls.

-

Add recombinant p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Add the kinase substrate (e.g., ATF2) to each well.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for p38α.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction. For a radioactive assay, this can be done by adding phosphoric acid. For non-radioactive assays, add SDS-PAGE loading buffer.

-

Detect substrate phosphorylation.

-

Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (Western Blot): Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF2 (Thr71)).

-

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value for SB203580. Confirm the lack of inhibition by SB202474.

Cellular Assay: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol assesses the effect of inhibitors on the activation of p38 MAPK and its downstream targets within a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, RAW 264.7)

-

Cell culture medium and supplements

-

Stimulus to activate p38 MAPK (e.g., Anisomycin, LPS, UV irradiation)

-

SB203580 and SB202474 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of SB203580, a single high concentration of SB202474, or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with the chosen p38 MAPK activator for the appropriate duration (e.g., 30 minutes with Anisomycin). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

-

Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Cellular Assay: Cytokine Production Measurement by ELISA

This protocol measures the effect of p38 MAPK inhibition on the production and secretion of inflammatory cytokines.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)

-

Cell culture medium

-

LPS (lipopolysaccharide) or other appropriate stimulus

-

SB203580 and SB202474 (dissolved in DMSO)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Plate the cells in a 96-well plate at the desired density.

-

Pre-treat the cells with serial dilutions of SB203580, a high concentration of SB202474, or DMSO for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours). Include an unstimulated control.

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and a standard curve of the recombinant cytokine.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

Read the absorbance on a plate reader.

-

Calculate the concentration of the cytokine in each sample using the standard curve.

-

Determine the effect of SB203580 and SB202474 on cytokine production and calculate the IC₅₀ for SB203580.

Conclusion

SB202474 is an indispensable tool for researchers investigating the p38 MAPK signaling pathway. Its structural similarity to active inhibitors like SB203580, combined with its lack of biological activity against p38 MAPK, makes it the gold standard for a negative control. By including SB202474 in experimental designs, scientists can confidently attribute the observed effects of active compounds to the specific inhibition of p38 MAPK, thereby ensuring the validity and robustness of their findings. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to effectively utilize SB202474 in p38 MAPK research.

References

An In-depth Technical Guide to the Structure and Properties of SB 202474

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202474 is a pyridinylimidazole compound widely utilized in cellular and biochemical research as a negative control for studies involving p38 mitogen-activated protein kinase (MAPK) inhibitors.[1][2] Structurally analogous to potent p38 MAPK inhibitors such as SB 203580 and SB 202190, this compound lacks the critical chemical moieties required for significant inhibitory activity against the p38 MAPK isoforms.[1][2] This key characteristic makes it an invaluable tool for distinguishing the specific effects of p38 MAPK inhibition from off-target or non-specific effects of the active compounds. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its use as a negative control in elucidating the roles of the p38 MAPK signaling pathway.

Chemical Structure and Properties

This compound is a well-characterized small molecule with the following chemical and physical properties:

| Property | Value |

| IUPAC Name | 4-[4-ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl]pyridine |

| CAS Number | 172747-50-1 |

| Molecular Formula | C₁₇H₁₇N₃O |

| Molecular Weight | 279.34 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO (25 mg/mL) and methanol |

| SMILES | CCc1c(nc(n1)c2ccc(cc2)OC)c3ccncc3 |

Biological Activity and Use as a Negative Control

The primary application of this compound in research is to serve as an experimental control to validate the specificity of its active structural analogs, SB 203580 and SB 202190, which are potent inhibitors of p38α and p38β MAPK isoforms.[1] Due to a subtle but critical difference in its chemical structure, this compound does not effectively bind to the ATP-binding pocket of p38 MAPK and therefore does not inhibit its kinase activity. This lack of activity is essential for robust experimental design, allowing researchers to attribute observed biological effects to the specific inhibition of the p38 MAPK pathway when comparing the effects of an active inhibitor to those of this compound.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound in comparison to its active analog, SB 203580, against p38 MAPK and other selected kinases. The data is compiled from the pivotal study by Davies et al. (2000), which profiled the specificity of numerous kinase inhibitors.

| Kinase | This compound IC₅₀ (µM) | SB 203580 IC₅₀ (µM) |

| p38α (MAPK14) | >10 | 0.06 |

| p38β (MAPK11) | >10 | 0.5 |

| JNK1α1 (MAPK8) | >10 | >10 |

| ERK2 (MAPK1) | >10 | >10 |

| Casein Kinase 2 (CK2) | >10 | >10 |

| Protein Kinase A (PKA) | >10 | >10 |

| Protein Kinase C α (PKCα) | >10 | >10 |

Data sourced from Davies et al., Biochem J. 2000 Oct 1; 351(Pt 1): 95–105.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

In Vitro p38 MAPK Activity Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on p38 MAPK activity.

1. Reagents and Materials:

-

Recombinant active p38α MAPK (human)

-

ATF2 (recombinant protein substrate)

-

SB 203580 (positive control inhibitor)

-

This compound (negative control)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminescence plate reader

2. Procedure (Radiometric Method):

-

Prepare a reaction mixture containing Kinase Assay Buffer, the substrate (e.g., 1 µg ATF2), and the desired concentration of SB 203580, this compound, or DMSO (vehicle control).

-

Add recombinant active p38α kinase to the reaction mixture.

-

Pre-incubate for 10-20 minutes at room temperature to allow the inhibitor/control to interact with the kinase.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final ATP concentration typically in the low µM range).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Compare the kinase activity in the presence of SB 203580 and this compound to the vehicle control. A significant reduction in activity should be observed with SB 203580, while this compound should show activity similar to the vehicle control.

Cellular Assay for p38 MAPK Inhibition (Western Blotting)

This protocol assesses the ability of compounds to inhibit p38 MAPK signaling in a cellular context by measuring the phosphorylation of a downstream target, such as MAPK-activated protein kinase 2 (MAPKAPK-2).

1. Reagents and Materials:

-

Cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

Stimulant for the p38 MAPK pathway (e.g., anisomycin, lipopolysaccharide [LPS])

-

SB 203580

-

This compound

-

DMSO (vehicle)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MAPKAPK-2 (Thr334), anti-total-MAPKAPK-2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

2. Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat cells with SB 203580, this compound, or DMSO at the desired concentrations for 1-2 hours.

-

Stimulate the p38 MAPK pathway by adding the chosen stimulant for a predetermined time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against phospho-MAPKAPK-2.

-

After washing, incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total MAPKAPK-2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

The expected outcome is a significant reduction in phospho-MAPKAPK-2 levels in cells treated with SB 203580, whereas cells treated with this compound should show phosphorylation levels similar to the stimulated vehicle control.

Mandatory Visualizations

p38 MAPK Signaling Pathway

Experimental Workflow for Evaluating a p38 MAPK Inhibitor

References

The Role of SB 202474 in the Elucidation of MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of a vast array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK cascade, in particular, is a key mediator of the cellular response to stress and inflammatory cytokines, making it a prominent target for therapeutic intervention in a variety of diseases. The study of this pathway has been greatly facilitated by the use of small molecule inhibitors. Among the tools available to researchers, the pyridinylimidazole class of compounds has been instrumental. Within this class, SB 202474 serves a unique and critical function as a negative control for its structurally related, potent p38 MAPK inhibitors, SB 203580 and SB 202190. This technical guide provides an in-depth overview of the role and application of this compound in the study of MAPK signaling pathways.

Core Concept: The Indispensable Role of a Negative Control

In experimental biology, a negative control is essential for validating that an observed effect is due to the specific inhibition of the intended target and not a consequence of off-target effects or the general chemical structure of the compound. This compound is a structural analog of the p38α and p38β inhibitors SB 203580 and SB 202190, but it lacks the ability to inhibit p38 MAPK activity.[1][2][3] Therefore, its use in parallel with its active counterparts allows researchers to confidently attribute any observed cellular or biochemical changes to the specific inhibition of p38 MAPK.

Data Presentation: Comparative Selectivity of Pyridinylimidazole Compounds

The efficacy of a kinase inhibitor is defined by its potency and selectivity. The following table summarizes the available quantitative data for this compound and its active analogs, highlighting their differential effects on p38 MAPK.

| Compound | Target(s) | IC50 | Role in p38 MAPK Studies | Reference(s) |

| This compound | - | Inactive against p38 MAPK | Negative Control | [3][4] |

| SB 203580 | p38α, p38β2 | 50 nM, 500 nM | Potent Inhibitor | |

| SB 202190 | p38α, p38β | Potent Inhibitor | Potent Inhibitor |

Note: While a specific IC50 value for this compound is not consistently reported in the literature, it is widely documented as being inactive at concentrations where SB 203580 and SB 202190 exhibit potent inhibition.

Signaling Pathways and Experimental Logic

To understand the utility of this compound, it is crucial to visualize its place within the broader MAPK signaling network and in the context of a typical experimental design.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control to study p38 MAPK signaling. These protocols are synthesized from published research and represent common applications.

Western Blot Analysis of p38 MAPK Substrate Phosphorylation

This protocol is designed to assess the effect of p38 MAPK inhibition on the phosphorylation of a downstream target, such as ATF2 or MAPKAPK2.

a. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, L929, or primary neurons) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells for 1 hour with the p38 MAPK inhibitor (e.g., SB 203580 at 10 µM), the negative control (this compound at 10 µM), or vehicle (DMSO, typically at a final concentration of 0.1%).

-

Stimulate the p38 MAPK pathway by adding an activator, such as anisomycin (10 µg/mL) or a relevant cytokine (e.g., TNF-α at 10 ng/mL), for 15-30 minutes.

b. Cell Lysis and Protein Quantification:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of a p38 MAPK substrate (e.g., anti-phospho-ATF2 or anti-phospho-MAPKAPK2).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate protein or a housekeeping protein like β-actin.

In Vitro Kinase Assay using Immunoprecipitated p38 MAPK

This assay directly measures the enzymatic activity of p38 MAPK from cell lysates.

a. Cell Lysis and Immunoprecipitation:

-

Treat and lyse cells as described in the Western blot protocol (steps 1a and 1b).

-

Incubate 200-500 µg of cell lysate with an anti-p38 MAPK antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2 hours at 4°C to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

b. Kinase Reaction:

-

To the washed beads, add 30 µL of kinase reaction buffer containing a p38 MAPK substrate (e.g., recombinant ATF2, 1 µg), 100 µM ATP, and 5 µCi of [γ-³²P]ATP.

-

For inhibitor and control groups, pre-incubate the beads with SB 203580 (10 µM), this compound (10 µM), or vehicle for 10 minutes before adding the substrate/ATP mix.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

c. Detection of Substrate Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

The amount of radioactivity incorporated into the substrate is proportional to the p38 MAPK activity.

Cytokine Production Assay (ELISA)

This protocol assesses the role of p38 MAPK in the production and secretion of inflammatory cytokines.

a. Cell Culture and Treatment:

-

Seed cells (e.g., peripheral blood mononuclear cells or a relevant cell line like THP-1) in a 24-well plate.

-

Pre-treat the cells for 1 hour with SB 203580, this compound, or vehicle at the desired concentrations.

-

Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide [LPS] at 1 µg/mL).

-

Incubate for 4-24 hours, depending on the cytokine being measured.

b. Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines.

-

Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6, IL-8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Conclusion

References

The Dual Identity of SB 202474: A Technical Guide to its Function as a Negative Control and an Off-Target Modulator in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202474 is a pyridinyl imidazole compound widely recognized in cell biology research. While structurally analogous to potent p38 MAPK inhibitors like SB 203580 and SB 202190, its primary and most critical function is that of a negative control , owing to its characterized lack of inhibitory activity against p38 MAPK. This guide provides an in-depth technical overview of this compound, detailing its established role and, importantly, elucidating its recently discovered off-target effects. We will explore its impact on the Wnt/β-catenin signaling pathway and the consequent inhibition of melanogenesis. This document will serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its appropriate use and the interpretation of experimental results in cell biology and drug discovery.

Core Function: A Negative Control for p38 MAPK Inhibition

This compound is fundamentally utilized to ensure the specificity of its active counterparts, SB 203580 and SB 202190, in studies investigating the p38 MAPK signaling pathway. Its structural similarity, coupled with its inability to inhibit p38 MAPK, allows researchers to differentiate between on-target effects of p38 MAPK inhibition and potential off-target effects of the pyridinyl imidazole scaffold.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and cytokines, to regulate cellular processes such as inflammation, apoptosis, and cell differentiation. The core of this pathway is a three-tiered kinase cascade.

The Unintended Journey of SB 202474: From Inactive Analog to Probe of Off-Target Effects

An In-Depth Technical Guide on the Discovery, Characterization, and Unexpected Biological Activities of a Widely Used Negative Control Compound

For researchers, scientists, and drug development professionals delving into the intricacies of cellular signaling, particularly the p38 mitogen-activated protein kinase (MAPK) pathway, the compound SB 202474 is a familiar name. However, its significance lies not in its therapeutic potential, but in its carefully designed lack thereof. This technical guide provides a comprehensive overview of the discovery, development, and scientific application of this compound, a compound that has evolved from a simple negative control to a valuable tool for understanding the off-target effects of a major class of kinase inhibitors.

Discovery and Synthesis: A Tale of Two Analogs

The story of this compound is intrinsically linked to the discovery of the pyridinylimidazole class of p38 MAPK inhibitors. In the early 1990s, researchers at SmithKline Beecham were in pursuit of compounds that could suppress the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α). This endeavor led to the identification of a series of pyridinylimidazole compounds that showed potent anti-inflammatory activity.

The seminal 1994 paper by Lee et al. in Nature described the discovery of these compounds and identified their molecular target as a pair of homologous protein kinases, which were later characterized as p38α and p38β MAP kinases.[1] The lead compound from this series was SB 203580, which demonstrated potent inhibition of p38 MAPK and subsequent suppression of cytokine production.

In the process of establishing a robust structure-activity relationship (SAR) for this new class of inhibitors, a series of analogs were synthesized. Among these was this compound, a close structural relative of the active inhibitors SB 203580 and SB 202190. Crucially, this compound was designed to be inactive against p38 MAPK, thereby serving as an ideal negative control for experiments aimed at elucidating the specific effects of p38 MAPK inhibition.

While the original synthesis protocols are detailed within the broader context of the pyridinylimidazole scaffold development, the general scheme involves a multi-step process culminating in the formation of the substituted imidazole ring.

Characterization as a Negative Control: The Importance of Inactivity

The utility of this compound as a negative control is predicated on its inability to inhibit p38 MAPK, in stark contrast to its active analogs. This lack of activity has been demonstrated in numerous studies. While specific IC50 values for this compound are often not reported due to its high micromolar or even millimolar inactivity, its counterparts show potent inhibition in the nanomolar range.

| Compound | Target | IC50 | Reference |

| SB 203580 | p38α (SAPK2a) | 50 nM | |

| p38β2 (SAPK2b) | 500 nM | ||

| p38 MAPK (cellular) | 0.6 µM | [2] | |

| This compound | p38 MAPK | Inactive | [3] |

This stark difference in potency, despite the structural similarity, is what makes this compound an invaluable tool. By treating cells or biochemical assays with both an active inhibitor and this compound, researchers can confidently attribute any observed effects of the active compound to the specific inhibition of p38 MAPK, as any shared effects would likely be due to the common chemical scaffold rather than on-target activity.

Experimental Protocols: Utilizing this compound in Research

The primary application of this compound is as a negative control in experiments investigating the p38 MAPK signaling pathway. Below are generalized protocols for its use in both biochemical and cellular assays.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of purified p38 MAPK and the inhibitory effect of compounds.

Materials:

-

Active, purified p38α or p38β kinase

-

ATF2 (Activating Transcription Factor 2) as a substrate

-

ATP (γ-32P-ATP for radiometric detection or cold ATP for antibody-based detection)

-

Kinase assay buffer

-

SB 203580 (positive control inhibitor)

-

This compound (negative control)

-

DMSO (vehicle control)

Protocol:

-

Prepare serial dilutions of SB 203580 and this compound in kinase assay buffer. A typical concentration range for SB 203580 would be from 1 nM to 10 µM, while this compound would be tested at a high concentration (e.g., 10 µM or 20 µM) to confirm its lack of effect.

-

In a reaction tube, combine the purified p38 MAPK enzyme with the diluted inhibitors or vehicle control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the substrate (ATF2) and ATP.

-

Allow the reaction to proceed at 30°C for a defined time (e.g., 20-30 minutes).

-

Terminate the reaction.

-

Analyze the phosphorylation of ATF2. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity. For antibody-based methods, a Western blot using a phospho-specific ATF2 antibody is performed.

Cellular Assay for p38 MAPK Activity

This type of assay assesses the effect of inhibitors on p38 MAPK activity within a cellular context.

Materials:

-

A suitable cell line (e.g., HeLa, THP-1, B16-F0 melanoma cells)

-

Cell culture medium and supplements

-

A stimulus to activate the p38 MAPK pathway (e.g., anisomycin, UV radiation, α-MSH)

-

SB 203580

-

This compound

-

DMSO

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-downstream target)

Protocol:

-

Seed cells in multi-well plates and allow them to adhere and grow.

-

Pre-treat the cells with various concentrations of SB 203580, a high concentration of this compound (e.g., 10-20 µM), or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway for a defined period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Perform Western blot analysis to assess the phosphorylation status of p38 MAPK and its downstream targets.

The Unexpected Turn: Off-Target Effects of the Pyridinylimidazole Scaffold

While designed to be inert with respect to p38 MAPK, studies have revealed that this compound, and by extension the pyridinylimidazole scaffold, is not biologically inert. This has led to a deeper understanding of the potential for off-target effects with this class of compounds.

Inhibition of Melanogenesis

One of the most well-documented off-target effects of this compound is its ability to inhibit melanin synthesis. A study by Bellei et al. demonstrated that both the active p38 inhibitors (SB 203580 and SB 202190) and the inactive analog this compound suppressed melanogenesis in B16-F0 melanoma cells. This finding was crucial as it indicated that the effect on pigmentation was independent of p38 MAPK inhibition.

Experimental Protocol for Melanogenesis Assay:

-

B16-F0 murine melanoma cells are seeded in multi-well plates.

-

Cells are stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanin production.

-

Cells are co-treated with varying concentrations of the test compounds (e.g., this compound, SB 203580) for 72-96 hours.

-

The melanin content in the cells and the culture medium is quantified by measuring absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.

Modulation of the Wnt/β-catenin Signaling Pathway

Further investigation into the mechanism behind the inhibition of melanogenesis by the pyridinylimidazole compounds revealed an unexpected link to the Wnt/β-catenin signaling pathway. The same study by Bellei et al. showed that these compounds, including this compound, inhibited the canonical Wnt/β-catenin pathway. This inhibition was correlated with a reduction in the expression of Tcf/Lef target genes, which are crucial for melanocyte differentiation.

The proposed mechanism for this off-target effect is not a direct interaction with core components of the Wnt pathway like β-catenin, but rather cross-reactivity with other kinases that can influence Wnt signaling. One such candidate is Casein Kinase I (CK1), which is known to be involved in the regulation of β-catenin stability. Some studies have shown that certain pyridinyl imidazole p38 inhibitors can also inhibit CK1.

Conclusion: The Evolving Role of a "Simple" Control

The history of this compound is a compelling illustration of the complexities inherent in drug discovery and chemical biology. Born out of a program to develop potent and specific p38 MAPK inhibitors, its primary role has been to serve as an inactive control, enabling researchers to dissect the specific functions of the p38 MAPK pathway with greater confidence.

However, the discovery of its off-target effects on melanogenesis and the Wnt/β-catenin pathway has added a new dimension to its utility. It now serves as a cautionary tale about the potential for unintended biological activities even with highly specific chemical scaffolds. More importantly, it has become a valuable research tool in its own right for probing the pharmacology of the pyridinylimidazole class of compounds and for uncovering novel regulatory mechanisms in cellular signaling. The journey of this compound underscores the principle that even in the absence of intended activity, a molecule can have a profound impact on scientific understanding.

References

Off-Target Effects of Pyridinyl Imidazole Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl imidazole compounds are a significant class of small molecule inhibitors primarily developed as potent antagonists of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory cytokine production.[1] These compounds, including the widely studied SB203580, have been instrumental in elucidating the physiological and pathological roles of the p38 MAPK signaling pathway.[1][2] The therapeutic potential of inhibiting this pathway has driven the development of numerous pyridinyl imidazole-based drug candidates for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1][3]

However, as with many kinase inhibitors that target the highly conserved ATP-binding pocket, pyridinyl imidazole compounds can exhibit off-target effects, interacting with unintended kinases and other proteins. These unintended interactions can lead to a variety of consequences, from misleading experimental results in a research setting to adverse side effects and toxicities in a clinical context. Therefore, a thorough understanding and comprehensive profiling of the off-target interactions of these compounds are critical for the accurate interpretation of scientific data and the development of safer, more effective therapeutics.

This technical guide provides an in-depth overview of the known off-target effects of pyridinyl imidazole compounds. It presents quantitative data on their selectivity, details key experimental protocols for identifying off-target interactions, and illustrates the impact of these interactions on cellular signaling pathways.

Known Off-Target Interactions of Pyridinyl Imidazole Compounds

The selectivity of pyridinyl imidazole inhibitors varies, with some compounds demonstrating potent inhibition of kinases other than p38 MAPKs. The following tables summarize publicly available quantitative data on the inhibitory activity of prominent pyridinyl imidazole compounds against their intended targets and known off-targets.

Table 1: Inhibitory Activity of SB203580 (Adezmapimod)

| Target | IC50 (nM) | Notes |

| p38α (MAPK14) | 50 - 300 | Primary Target |

| p38β (MAPK11) | 500 | Primary Target |

| RIPK2 | 46 | Off-target. Comparable potency to p38α. |

| JNK2 | >10,000 | Weakly inhibited. |

| LCK | >10,000 | Weakly inhibited. |

| GSK-3β | >10,000 | Weakly inhibited. |

| PKBα (AKT1) | 3,000 - 5,000 | Off-target, inhibits phosphorylation. |

| PDK1 | 3,000 - 10,000 | Off-target. |

| Cyclooxygenase-1 (COX-1) | Inhibited | Off-target. |

| Cyclooxygenase-2 (COX-2) | Inhibited | Off-target. |

| Thromboxane Synthase | Inhibited | Off-target. |

Table 2: Inhibitory Activity of VX-745 (Neflamapimod)

| Target | IC50 (nM) | Notes |

| p38α (MAPK14) | 10 | Primary Target |

| p38β (MAPK11) | 220 | Primary Target |

| p38γ (MAPK12) | >20,000 | Not significantly inhibited. |

| ABL2 | - | 70-fold less potent than p38α. |

| MKK6 | Inhibited | Upstream activator of p38. |

| Other Kinases (panel of 50) | >2,000 | Generally selective. |

Table 3: Inhibitory Activity of Doramapimod (BIRB-796)

| Target | IC50 (nM) | Kd (nM) | Notes |

| p38α (MAPK14) | 38 | 0.1 | Primary Target |

| p38β (MAPK11) | 65 | - | Primary Target |

| p38γ (MAPK12) | 200 | - | Primary Target |

| p38δ (MAPK13) | 520 | - | Primary Target |

| JNK2 | - | - | Binds in the nanomolar range. |

| B-Raf | 83 | - | Off-target. |

| c-RAF | Weakly inhibited | - | |

| Fyn | Weakly inhibited | - | |

| Lck | Weakly inhibited | - | |

| ERK1 | Not significantly inhibited | - | |

| SYK | Not significantly inhibited | - | |

| IKK2 | Not significantly inhibited | - |

Table 4: Other Notable Off-Target Interactions

| Pyridinyl Imidazole Class | Off-Target | Effect | Reference |

| Some Pyridinyl Imidazoles | GAK (Cyclin G-associated kinase) | Inhibition leads to impaired melanosome sorting. |

Experimental Protocols for Off-Target Identification

A variety of experimental approaches can be employed to identify and characterize the off-target effects of pyridinyl imidazole compounds. These methods range from broad, unbiased screening to targeted validation of specific interactions.

In Vitro Kinase Assays

Biochemical kinase assays are fundamental for determining the inhibitory potency of a compound against a purified kinase.

This classic method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the pyridinyl imidazole inhibitor in 100% DMSO. Create serial dilutions in kinase assay buffer, ensuring the final DMSO concentration is consistent and typically below 1%.

-

Prepare a solution of the target kinase in kinase assay buffer.

-

Prepare a solution of a suitable substrate (peptide or protein) in kinase assay buffer.

-

Prepare a solution of [γ-³²P]ATP or [γ-³³P]ATP in kinase assay buffer containing MgCl₂.

-

-

Kinase Reaction:

-

In a microplate, combine the kinase, substrate, and inhibitor dilutions.

-

Initiate the reaction by adding the [γ-³²P]ATP solution.

-

Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto filter paper (e.g., P81 phosphocellulose paper).

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

-

Kinase Reaction:

-

Set up the kinase reaction in a microplate with the kinase, substrate, ATP, and varying concentrations of the pyridinyl imidazole inhibitor.

-

Incubate at the optimal temperature for the kinase for a set period.

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to controls and plot the results to determine the IC50 value.

-

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of the pyridinyl imidazole inhibitor.

-

Prepare a mixture of the europium-labeled anti-tag antibody and the tagged kinase.

-

Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

-

-

Assay Assembly:

-

In a microplate, add the inhibitor dilutions.

-

Add the kinase/antibody mixture.

-

Add the tracer solution.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

-

Cellular Target Engagement Assays

These assays confirm that a compound binds to its intended target within a cellular environment.

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the pyridinyl imidazole inhibitor or vehicle control (DMSO) for a specified time.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

-

-

Data Analysis:

-

Quantify the amount of soluble protein at each temperature.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

-

Chemoproteomic Approaches for Unbiased Off-Target Profiling

These methods allow for the identification of a broad range of protein interactions in a non-targeted manner.

This technique uses beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.

Protocol:

-

Lysate Preparation:

-

Prepare a native cell lysate, preserving kinase activity.

-

-

Competitive Binding:

-

Incubate the cell lysate with a range of concentrations of the pyridinyl imidazole inhibitor or a DMSO control.

-

-

Kinobeads Enrichment:

-

Add the Kinobeads to the pre-incubated lysate and incubate to allow binding of kinases not inhibited by the test compound.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured kinases.

-

-

Mass Spectrometry Analysis:

-

Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Quantify the amount of each kinase pulled down in the presence of the inhibitor compared to the control. A decrease in the amount of a specific kinase indicates it is an off-target of the compound.

-

Impact on Cellular Signaling Pathways

The off-target effects of pyridinyl imidazole compounds can lead to the modulation of signaling pathways other than the intended p38 MAPK cascade, resulting in complex and sometimes unexpected cellular responses.

The p38 MAPK Signaling Pathway

The canonical p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation.

Caption: Canonical p38 MAPK signaling pathway and the point of inhibition by pyridinyl imidazole compounds.

Crosstalk with JNK and ERK Pathways

Some pyridinyl imidazole inhibitors, notably SB203580, have been shown to activate the JNK and ERK MAPK pathways, particularly at higher concentrations. This can lead to a complex interplay between these parallel signaling cascades.

Caption: Off-target activation of ERK and JNK pathways by SB203580.

General Experimental Workflow for Off-Target Characterization

A logical workflow is essential for the comprehensive characterization of the off-target effects of pyridinyl imidazole compounds.

Caption: A generalized workflow for the identification and characterization of off-target effects.

Conclusion

Pyridinyl imidazole compounds remain valuable tools for studying p38 MAPK signaling and hold promise as therapeutic agents. However, their potential for off-target interactions necessitates a thorough and multi-faceted approach to selectivity profiling. By employing a combination of in vitro kinase assays, cellular target engagement studies, and unbiased chemoproteomic methods, researchers can gain a comprehensive understanding of a compound's interaction landscape. This knowledge is paramount for the accurate interpretation of experimental data, the anticipation of potential side effects, and the rational design of more selective and effective kinase inhibitors. The data and protocols presented in this guide serve as a resource for researchers and drug development professionals working with this important class of compounds.

References

An In-depth Technical Guide on SB-202474 and its Relation to Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-202474, a pyridinyl imidazole compound, is widely recognized and utilized in cellular and molecular biology research primarily as a negative control for the p38 MAPK inhibitor, SB-203580. While it lacks significant inhibitory activity against p38 MAPK, emerging evidence has revealed an off-target effect on the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of SB-202474, detailing its chemical properties, its established role as a research tool, and delving into its more recently discovered function as an inhibitor of Wnt/β-catenin signaling. This document synthesizes available quantitative data, presents detailed experimental protocols for investigating its effects, and provides visual representations of the pertinent signaling pathways and experimental workflows to support researchers in this field.

Introduction to SB-202474

SB-202474 is a chemical analog of the potent and selective p38 MAPK inhibitors SB-202190 and SB-203580.[1] Due to a critical structural difference, SB-202474 does not effectively inhibit p38 MAPK activity and is therefore extensively used as a negative control in experiments to ensure that the observed effects of its structural analogs are indeed due to p38 MAPK inhibition.[2][3][4]

However, studies have demonstrated that pyridinyl imidazole compounds can exert biological effects independent of p38 MAPK inhibition.[5] Notably, research by Bellei et al. (2012) has shown that SB-202474 can suppress the canonical Wnt/β-catenin signaling pathway, suggesting a potential alternative mechanism of action and a new area of investigation for this compound.

Chemical Properties of SB-202474

A clear understanding of the physicochemical properties of SB-202474 is essential for its proper handling and use in experimental settings.

| Property | Value |

| Formal Name | 4-(4-Ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl)pyridine |

| CAS Number | 172747-50-1 |

| Molecular Formula | C₁₇H₁₇N₃O |

| Molecular Weight | 279.3 g/mol |

| Appearance | A solid |

| Solubility | Soluble in DMSO and methanol |

| Purity | Typically ≥97% |

| Storage | Store at -20°C |

The Canonical Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is frequently implicated in various diseases, including cancer.

Pathway Overview

In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

In the "on-state" (presence of a Wnt ligand), Wnt binds to its receptor Frizzled (Fz) and co-receptor LRP5/6. This binding leads to the recruitment of Dishevelled (Dsh) and the inactivation of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/Lef) transcription factors to activate the transcription of Wnt target genes, such as Axin2, Lef1, and Wisp1.

SB-202474 as an Inhibitor of Wnt/β-catenin Signaling

The inhibitory effect of SB-202474 on the Wnt/β-catenin pathway appears to be an "off-target" effect, independent of its lack of activity on p38 MAPK. The primary mechanism of this inhibition is suggested to be the repression of β-catenin's transcriptional activity, rather than affecting its protein expression levels.

Quantitative Data

While a specific IC50 value for the inhibition of the Wnt/β-catenin pathway by SB-202474 has not been definitively reported in the literature, the study by Bellei et al. (2012) provides semi-quantitative data demonstrating its inhibitory effects. The following tables summarize the key findings from their research.

Table 1: Effect of SB-202474 on TCF/Lef-Responsive Luciferase Reporter Gene Activity

| Compound (Concentration) | Fold Decrease in Luciferase Activity (Mean ± SD) |

| SB-202474 (20 µM) | ~2.5 ± 0.3 |

Data are estimated from the graphical representation in Bellei et al. (2012) and represent the fold decrease compared to control cells.

Table 2: Effect of SB-202474 on the Expression of Wnt/β-catenin Target Genes

| Target Gene | Fold Difference in Transcript Abundance (vs. Untreated) (Mean ± SD) |

| Axin2 | ~0.4 ± 0.05 |

| Lef1 | ~0.5 ± 0.07 |

| Wisp1 | ~0.6 ± 0.08 |

Data are for treatment with 20 µM SB-202474 and are estimated from the graphical representation in Bellei et al. (2012). Results were normalized to β-actin mRNA levels.

Experimental Protocols

To facilitate further research into the effects of SB-202474 on Wnt/β-catenin signaling, this section provides detailed methodologies for key experiments, based on the work of Bellei et al. (2012) and standard laboratory practices.

TCF/Lef Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF/Lef complex.

Materials:

-

Cell line of interest (e.g., B16-F0 melanoma cells)

-

TCF/Lef-responsive luciferase reporter plasmid (e.g., pTOP-FLASH)

-

Control plasmid with mutated TCF/Lef binding sites (e.g., pFOP-FLASH)

-

Internal control plasmid for normalization (e.g., pTK-Renilla)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

SB-202474 (dissolved in a suitable solvent, e.g., DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/Lef-responsive luciferase reporter plasmid and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing SB-202474 at the desired concentration (e.g., 20 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 6 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes

This method is used to measure the mRNA expression levels of Wnt target genes such as Axin2, Lef1, and Wisp1.

Materials:

-

Cells treated with SB-202474 or vehicle control

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (Axin2, Lef1, Wisp1) and a housekeeping gene (e.g., β-actin)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment: Treat cells with SB-202474 (e.g., 20 µM) or vehicle for the desired time (e.g., 6 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the SB-202474-treated samples to the vehicle-treated controls.

Conclusion and Future Directions

SB-202474, while established as a negative control for p38 MAPK inhibitors, demonstrates a clear off-target inhibitory effect on the canonical Wnt/β-catenin signaling pathway. This inhibition appears to occur at the level of β-catenin's transcriptional activity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers interested in exploring this alternative function of SB-202474.

Future research should focus on several key areas:

-

Determination of a precise IC50 value: A definitive IC50 value for the inhibition of Wnt/β-catenin signaling by SB-202474 is needed for more accurate and comparative studies.

-

Elucidation of the precise molecular target: Identifying the direct binding partner of SB-202474 within the Wnt/β-catenin pathway will be crucial to fully understand its mechanism of action.

-

In vivo studies: Investigating the effects of SB-202474 on Wnt/β-catenin signaling in animal models could provide valuable insights into its potential physiological and pathological relevance.

The exploration of SB-202474's impact on Wnt/β-catenin signaling opens up new avenues for research and may lead to the development of novel therapeutic strategies targeting this critical pathway.

References

- 1. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

- 2. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

Investigating Cellular Responses with SB 202474: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

SB 202474 is a pyridinyl imidazole compound widely utilized in cellular biology research. Structurally, it is an analog of the potent p38 mitogen-activated protein kinase (MAPK) inhibitors, SB 203580 and SB 202190. However, this compound is distinguished by its inability to inhibit p38 MAPK activity, leading to its common application as a negative control in studies investigating the p38 signaling pathway.[1][2][3] This role is crucial for attributing observed cellular effects specifically to the inhibition of p38 MAPK by its active counterparts.

Recent investigations have revealed that this compound is not biologically inert and can elicit cellular responses independent of p38 MAPK inhibition. Notably, it has been demonstrated to suppress melanogenesis, a process responsible for pigment production.[2][4] This effect is attributed to the compound's ability to interfere with the canonical Wnt/β-catenin signaling pathway. This off-target activity underscores the importance of careful data interpretation, even when using well-established negative controls.

This technical guide provides a comprehensive overview of the cellular responses to this compound, with a focus on its off-target effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows to aid researchers in their study design and data analysis.

Data Presentation

The following tables summarize the quantitative data regarding the cellular effects of this compound.

Table 1: Effect of this compound on Melanin Synthesis in B16-F0 Melanoma Cells

| Concentration (µM) | Inhibition of α-MSH-induced Melanin Synthesis (%) | Inhibition of Basal Melanin Synthesis (%) |

| 1 | ~10 | ~5 |

| 5 | ~25 | ~15 |

| 10 | ~40 | ~25 |

| 20 | ~55 | ~40 |

Data are approximated from graphical representations in Bellei et al., 2012 and are intended for illustrative purposes.

Table 2: Qualitative Effect of this compound on Wnt/β-catenin Signaling

| Assay | Effect of this compound (20 µM) | Reference |

| Tcf/Lef Luciferase Reporter Assay | Significant reduction in reporter activity |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Canonical Wnt/β-catenin signaling pathway and the proposed inhibitory point of this compound.

Caption: Experimental workflow for determining the effect of this compound on melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular responses to this compound.

Melanin Content Assay

This protocol is adapted from studies investigating the effect of various compounds on melanogenesis in B16-F0 melanoma cells.

a. Cell Culture and Seeding:

-

Culture B16-F0 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed 5 x 10^4 cells per well in a 24-well plate and allow them to adhere for 24 hours.

b. Treatment:

-

For α-MSH-induced melanogenesis, stimulate cells with 100 nM α-MSH.

-

Concurrently, treat cells with this compound at desired concentrations (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO).

-

Incubate the treated cells for 72 hours. For basal melanogenesis, treat unstimulated cells for 96 hours.

c. Melanin Measurement:

-

Wash the cells twice with Phosphate-Buffered Saline (PBS).

-

Lyse the cell pellets by adding 200 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of a parallel well, determined by a BCA or Bradford protein assay.

Wnt/β-catenin Luciferase Reporter Assay

This protocol provides a general framework for assessing the impact of this compound on Wnt/β-catenin signaling activity.

a. Cell Culture and Transfection:

-

Use a cell line suitable for Wnt signaling studies, such as HEK293T or B16-F0.

-

Co-transfect cells with a TCF/Lef-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

b. Treatment:

-

Activate the Wnt pathway by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

-

Simultaneously, treat the cells with this compound at various concentrations or a vehicle control.

-

Incubate for 18-24 hours.

c. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for β-catenin and Downstream Targets

This protocol is for analyzing changes in protein levels within the Wnt signaling pathway.

a. Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in the previous protocols.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, Mitf, or other relevant targets overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

d. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

References

SB 202474: A Technical Guide for Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB 202474, a critical tool in the study of signal transduction pathways. This document details its core function as a negative control for p38 MAPK inhibition, explores its potential off-target effects, and provides detailed experimental protocols and data for its effective use in research.

Core Concept: The Role of this compound in p38 MAPK Signaling

This compound is a structural analog of the potent and selective p38 MAPK inhibitors, SB 203580 and SB 202190.[1][2] Its primary utility in signal transduction research lies in its functional inactivity against p38 MAPK.[1][2] This characteristic makes it an indispensable negative control, allowing researchers to verify that an observed biological effect is a direct result of p38 MAPK inhibition by its active counterparts, rather than an off-target effect of the chemical scaffold.